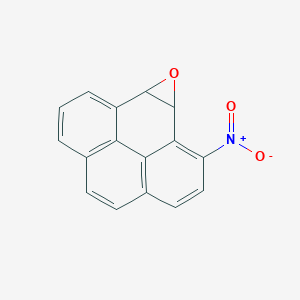
1-Nitropyrene-9,10-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitropyrene-9,10-oxide, also known as this compound, is a useful research compound. Its molecular formula is C16H9NO3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Research
1-Nitropyrene-9,10-oxide is recognized for its carcinogenic potential. Studies have shown that this compound forms DNA adducts, which can lead to mutations and cancer development. The National Toxicology Program (NTP) has conducted extensive studies indicating that 1-nitropyrene is a rodent carcinogen and potentially a human carcinogen based on its mutagenicity and the formation of DNA adducts in laboratory animals .
Case Study: Carcinogenicity in Animal Models
- In inhalation studies, 1-nitropyrene was shown to induce lesions in rats, providing evidence of its carcinogenic activity. The NTP concluded that sufficient evidence exists for its carcinogenicity based on these findings .
- A study involving Chinese hamster ovary cells demonstrated that exposure to this compound resulted in various mutations, including base substitutions and deletions, indicating its strong mutagenic potential .
Environmental Monitoring
1-Nitropyrene is a prominent marker for diesel exhaust exposure due to its high abundance in emissions. Its detection is crucial for assessing air quality and understanding the health impacts of exposure to vehicular pollutants.
Analytical Techniques
- Various methods have been developed for the detection of 1-nitropyrene in environmental samples, including gas chromatography (GC) with mass spectrometry (MS) and chemiluminescence detection. These techniques allow for the quantification of 1-nitropyrene at very low concentrations (as low as 1 pg/m³) in airborne particulate matter .
| Method | Detection Limit | Application |
|---|---|---|
| GC-MS | 1 pg/m³ | Airborne particulate analysis |
| Chemiluminescence Detection | 0.021–104 μg/m³ | High concentration samples |
| HPLC with Fluorescence Detection | Not specified | Environmental sample analysis |
Reference Material in Chemical Analysis
High-purity 1-nitropyrene is produced for use as a reference standard in chemical analyses. It serves as an internal standard in various studies to ensure accuracy and reliability in measuring other compounds or metabolites derived from nitropyrene.
Certified Reference Materials
- The National Institute of Standards and Technology (NIST) provides certified reference materials (CRMs) for 1-nitropyrene, which are essential for calibrating analytical instruments and validating methods used in environmental monitoring .
Metabolic Studies
Research has shown that the metabolic pathways of nitropyrenes lead to the formation of reactive epoxides like this compound. These metabolites are responsible for the compound's mutagenic effects.
Metabolic Pathways
Propiedades
Número CAS |
105596-43-8 |
|---|---|
Fórmula molecular |
C16H9NO3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
6-nitro-3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene |
InChI |
InChI=1S/C16H9NO3/c18-17(19)11-7-6-9-5-4-8-2-1-3-10-12(8)13(9)14(11)16-15(10)20-16/h1-7,15-16H |
Clave InChI |
LMLNXNLVGAZZPV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-] |
Sinónimos |
1-nitropyrene-9,10-oxide 1-NP 9,10-oxide 9,10-EDNP 9,10-epoxy-9,10-dihydro-1-nitropyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















